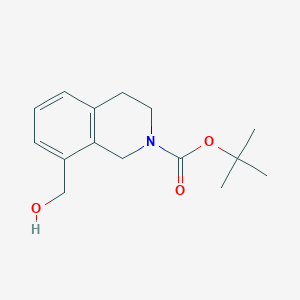

tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

A study on the synthesis and evaluation of novel organic compounds based on 8-hydroxyquinoline for corrosion protection showcases the potential application of related compounds in corrosion inhibition. These compounds were found to be effective as mixed-type inhibitors for carbon steel in hydrochloric acid solution, indicating the broader application potential of tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives in materials science and engineering (Faydy et al., 2019).

Alzheimer’s Disease Treatment

Research on the synthesis of new hybrids of 4-amino-2,3-polymethylenequinoline with different sizes of the aliphatic ring linked to butylated hydroxytoluene for Alzheimer’s disease treatment elucidates the therapeutic relevance of quinoline derivatives. These compounds demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, essential for developing treatments for neurodegenerative diseases (Makhaeva et al., 2020).

Synthetic Methodology and Chemical Reactions

The development and use of tert-butoxycarbonylation reagents for the synthesis of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids highlight the chemical versatility and importance of tert-butyl dihydroisoquinoline derivatives in organic synthesis. These methodologies provide chemoselective reactions under mild conditions, proving essential for synthetic organic chemistry (Saito et al., 2006).

Mechanism of Action

Target of Action

The tert-butyl group is a common moiety in organic chemistry and biology. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Mode of Action

The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications. It’s used in chemical transformations and has relevance in nature .

Biochemical Pathways

The tert-butyl group is implicated in biosynthetic and biodegradation pathways. It’s used in various chemical transformations, including the study of macromolecular complexes .

Result of Action

The tert-butyl group can be used to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy .

Properties

IUPAC Name |

tert-butyl 8-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,17H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVATTRMXMJVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)

amine](/img/structure/B2957344.png)

![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)

![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)